molecular formula C22H18N2O4 B282413 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B282413
M. Wt: 374.4 g/mol
InChI Key: RLIDKIOVRRPKGA-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with the pyrrolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE shares structural similarities with other pyrrolone derivatives and compounds containing furan and pyridine rings.

Uniqueness

  • The unique combination of functional groups in this compound distinguishes it from other similar compounds. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H18N2O4/c1-14-6-8-15(9-7-14)20(25)18-19(16-4-2-10-23-12-16)24(22(27)21(18)26)13-17-5-3-11-28-17/h2-12,19,25H,13H2,1H3/b20-18-

InChI Key

RLIDKIOVRRPKGA-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O

Origin of Product

United States

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